Tert-butyl (3-amino-5-methoxyphenyl)carbamate
Overview
Description
Tert-butyl (3-amino-5-methoxyphenyl)carbamate is an organic compound that features a tert-butyl group attached to a carbamate moiety, which is further connected to a 3-amino-5-methoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-amino-5-methoxyphenyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-amino-5-methoxyphenyl derivatives. One common method is the palladium-catalyzed cross-coupling reaction, where tert-butyl carbamate reacts with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane . The reaction is usually carried out at room temperature, making it a relatively mild and efficient process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3-amino-5-methoxyphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or quinone derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro or quinone derivatives, while reduction can regenerate the amino group. Substitution reactions can produce a wide range of substituted phenyl carbamates.
Scientific Research Applications
Tert-butyl (3-amino-5-methoxyphenyl)carbamate has several applications in scientific research:
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which tert-butyl (3-amino-5-methoxyphenyl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The amino and methoxy groups on the phenyl ring can participate in hydrogen bonding and other non-covalent interactions with enzymes and receptors, modulating their activity. Additionally, the carbamate moiety can undergo hydrolysis to release the active amine, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler analog without the aromatic ring, used in similar synthetic applications.
tert-Butyl (3-amino-4-methoxyphenyl)carbamate: A closely related compound with a different substitution pattern on the phenyl ring.
tert-Butyl (3-amino-5-hydroxyphenyl)carbamate: Another analog with a hydroxyl group instead of a methoxy group, exhibiting different reactivity and applications.
Uniqueness
Tert-butyl (3-amino-5-methoxyphenyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and methoxy groups on the phenyl ring allows for versatile reactivity and potential interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-(3-amino-5-methoxyphenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)14-9-5-8(13)6-10(7-9)16-4/h5-7H,13H2,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRCVFSHXLAVGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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